molecular formula C14H13ClN4OS B5847485 N'-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide

N'-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide

Cat. No.: B5847485
M. Wt: 320.8 g/mol
InChI Key: KOZABVFPGWEQSM-GIJQJNRQSA-N
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Description

N’-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrimidinylsulfanyl group, and a propanehydrazide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-10(21-14-16-7-4-8-17-14)13(20)19-18-9-11-5-2-3-6-12(11)15/h2-10H,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZABVFPGWEQSM-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1Cl)SC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1Cl)SC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of reduced hydrazide derivatives.

Scientific Research Applications

N’-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N’-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(2-Chlorophenyl)methylidene]-2-cyanoacetohydrazide: Similar structure but with a cyano group instead of a pyrimidinylsulfanyl group.

    N’-[(E)-(4-Chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)propanehydrazide: Contains additional chlorine atoms and a dichlorophenoxy group.

    2,2,2-Trichloro-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide: Features a trichloroacetohydrazide moiety.

The uniqueness of N’-[(E)-(2-Chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

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